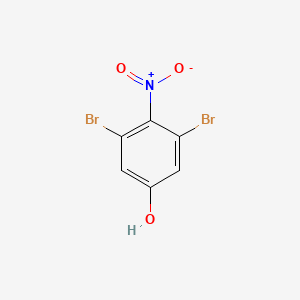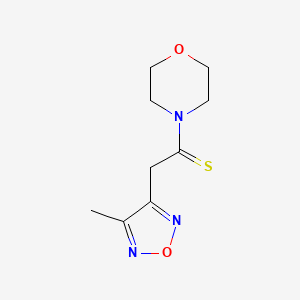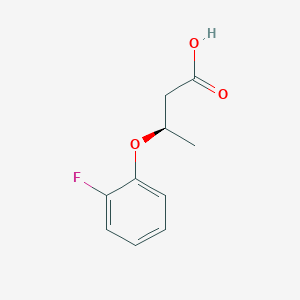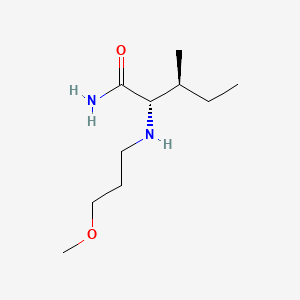
3,5-Dibromo-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-nitrophenol is an organic compound with the molecular formula C6H3Br2NO3 It is a brominated nitrophenol derivative, characterized by the presence of two bromine atoms and one nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-nitrophenol typically involves a multi-step process starting from phenol. The general steps include:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 5 positions.
Nitration: The brominated phenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-nitrophenol undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Reduction: The major product formed is 3,5-Dibromo-4-aminophenol.
Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.
Scientific Research Applications
3,5-Dibromo-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Research is being conducted on its potential use as an antimicrobial agent due to its brominated structure.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-nitrophenol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atoms enhance the compound’s reactivity and its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoate: Similar in structure but with a carboxyl group instead of a nitro group.
2,6-Dibromo-4-nitrophenol: Similar but with bromine atoms at the 2 and 6 positions.
Uniqueness
3,5-Dibromo-4-nitrophenol is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H3Br2NO3 |
|---|---|
Molecular Weight |
296.90 g/mol |
IUPAC Name |
3,5-dibromo-4-nitrophenol |
InChI |
InChI=1S/C6H3Br2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H |
InChI Key |
QWDSHIYKJZCOST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13098451.png)
![(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B13098458.png)



![((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol](/img/structure/B13098487.png)
![2-[3-(2-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098502.png)
![[1,2,3]Triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13098504.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)

![1,3-Dimethyl-6-phenylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13098522.png)

![(R)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13098528.png)
